Nifedipine is a dihydropyridine, a methyl ester and a C-nitro compound. It has a role as a calcium channel blocker, a vasodilator agent, a tocolytic agent and a human metabolite.
Nifedipine, or BAY a 1040, is a first generation dihydropyridine L-type calcium channel blocker, similar to [nicardipine]. Nifedipine was developed by Bayer and first described in the literature, along with other dihydropyridines, in 1972. Since nifedipine's development, second and third generation dihydropyridines have been developed with slower onsets and longer durations of action. The most popular of the third generation dihydropyridines is [amlodipine]. Nifedipine was granted FDA approval on 31 December 1981.
Nifedipine is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of nifedipine is as a Calcium Channel Antagonist.
Nifedipine is a first generation calcium channel blocker used to treat hypertension and angina pectoris. Nifedipine therapy is associated with a low rate of serum enzyme elevations and has been linked to several instances of clinically apparent acute liver injury.
Nifedipine is a natural product found in Homo sapiens with data available.
Nifedipine is a dihydropyridine calcium channel blocking agent. Nifedipine inhibits the transmembrane influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
Nifedipine can cause developmental toxicity, female reproductive toxicity and male reproductive toxicity according to state or federal government labeling requirements.
A potent vasodilator agent with calcium antagonistic action. It is a useful anti-anginal agent that also lowers blood pressure.
Nifedipine
CAS No.: 21829-25-4
Cat. No.: VC0537192
Molecular Formula: C17H18N2O6
Molecular Weight: 346.3 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 21829-25-4 |
---|---|
Molecular Formula | C17H18N2O6 |
Molecular Weight | 346.3 g/mol |
IUPAC Name | dimethyl 2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
Standard InChI | InChI=1S/C17H18N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-7-5-6-8-12(11)19(22)23/h5-8,15,18H,1-4H3 |
Standard InChI Key | HYIMSNHJOBLJNT-UHFFFAOYSA-N |
Impurities | Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate Dimethyl 2,6-dimethyl-4-(2_nitrosophenyl)pyridine-3,5-dicarboxylate Methyl 2-(2-nitrobenzylidene)-3-oxobutanoate Methyl 3-aminobut-2-enoate |
SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Canonical SMILES | CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)OC |
Appearance | Light yellow to yellow crystalline solid. |
Colorform | Yellow crystals |
Melting Point | 342 to 345 °F (NTP, 1992) 172-174 °C 172 - 174 °C |
Introduction
Chemical and Physicochemical Properties
Nifedipine (C₁₇H₁₈N₂O₆) is a yellow crystalline powder with a molecular weight of 346.3 g/mol and a melting point of 172–174°C . Its dihydropyridine structure confers photosensitivity, necessitating protection from light during storage. The compound exhibits high lipophilicity, with 92–98% serum protein binding, primarily to albumin (97% binding in 40 g/L solutions) . This binding influences its distribution and free fraction, which is critical for pharmacological activity.
Table 1: Key Physicochemical Properties of Nifedipine
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₈N₂O₆ |
Molecular Weight | 346.3 g/mol |
Melting Point | 172–174°C |
Protein Binding | 92–98% (albumin-dominated) |
Plasma Half-Life | 2–5 hours (short-acting) |
Bioavailability | 45–56% (dose-dependent) |
Mechanism of Action: Beyond Calcium Channel Blockade
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Adenosine Potentiation: Nifedipine enhances endogenous adenosine activity, amplifying vasodilation in coronary beds .
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Mitogenic Pathway Modulation: At 10 µM, it inhibits serum-induced DNA synthesis in aortic fibroblasts, potentially slowing atherosclerosis progression .
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Sympathetic Activation: Short-acting formulations provoke norepinephrine spillover (↑40–60%), while extended-release versions mitigate this effect through steadier plasma concentrations .
Pharmacokinetics and Formulation Considerations
Absorption and Metabolism
Nifedipine exhibits dose-dependent absorption, with bioavailability ranging from 45% (20 mg) to 56% (30 mg) . CYP3A4 mediates 80–90% of its metabolism, producing inactive metabolites like dehydronifedipine . Food interactions are formulation-specific: high-fat meals reduce extended-release tablet AUC by 25% but accelerate short-acting capsule absorption by 30% .
Table 2: Pharmacokinetic Comparison of Formulations
Parameter | Short-Acting (30 mg) | Extended-Release (60 mg) |
---|---|---|
Tₘₐₓ (hours) | 0.5–1.5 | 6–8 |
Cₘₐₓ (ng/mL) | 120–150 | 40–60 |
AUC₀–₂₄ (ng·h/mL) | 300–400 | 500–700 |
Norepinephrine Increase | 60–80% | 20–30% |
Elimination and Half-Life
Approximately 60–80% of metabolites are renally excreted, with fecal elimination accounting for the remainder . The effective half-life extends from 2–5 hours (immediate-release) to 12–14 hours in gastrointestinal therapeutic system (GITS) formulations . Physiologically-based pharmacokinetic (PBPK) models accurately predict these profiles, enabling dose optimization in special populations .
Clinical Applications and Efficacy
Hypertension Management
In the Giant PANDA trial (n=2,300), nifedipine GITS demonstrated equivalent blood pressure control to labetalol in pregnant women, achieving target SBP <150 mmHg in 78% vs. 75% (p=0.18) . Long-term data from 98 trials (n=9,506) show 24-hour ambulatory BP reductions of 14/8 mmHg with monotherapy and 18/10 mmHg in combotherapy .
Pediatric Hypertensive Emergencies
A multicenter study (n=57) validated sublingual nifedipine (0.23 mg/kg) for acute hypertension, achieving >25% DBP reduction in 57% of cases within 2 hours . Safety concerns emerged at doses >0.38 mg/kg, with one seizure reported .
Recent Advances and Future Directions
Drug-Drug Interactions
Co-administration with imatinib alters nifedipine pharmacokinetics: single doses increase imatinib Tₘₐₓ from 2.1 to 3.8 hours (p<0.05), though chronic use shows no significant interaction .
Formulation Innovations
Gastroretentive systems now achieve zero-order release over 24 hours, minimizing peak-trough fluctuations (PTF <30% vs. 80% in capsules) .
Personalized Dosing Models
PBPK simulations accurately predict AUC variations in cirrhotic patients (RMSE 18.7%), enabling preemptive dose adjustments .
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